N-cyclopentyl-3-nitropyridin-2-amine
Overview
Description
N-cyclopentyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, characterized by the presence of a nitro group at the third position and a cyclopentyl group attached to the nitrogen atom at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-nitropyridin-2-amine typically involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is stirred at reflux for an extended period, usually around 18 hours . The reaction conditions are crucial to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.
Major Products Formed
Scientific Research Applications
N-cyclopentyl-3-nitropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, the reduction of the nitro group to an amino group can lead to the formation of intermediates that interact with enzymes or receptors in biological systems . The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
N-cyclopentyl-3-nitropyridin-2-amine can be compared with other nitropyridine derivatives:
N-cyclopentyl-5-methyl-3-nitropyridin-2-amine: Similar in structure but with a methyl group at the fifth position.
2-amino-5-bromo-3-nitropyridine: Contains a bromine atom at the fifth position instead of a cyclopentyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nitropyridine derivatives. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopentyl-3-nitropyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSNDXAVMVGGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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